

(S)-H8-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis

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Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B145032

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Introduction: **(S)-H8-BINAP**, with the CAS number 139139-93-8 and a molecular weight of 630.74 g/mol, is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis.^[1] This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in ruthenium-catalyzed asymmetric hydrogenation reactions. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical Properties

(S)-H8-BINAP, systematically named (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is typically an off-white powder.^[2] Key physical data are summarized in the table below.

Property	Value	Reference
CAS Number	139139-93-8	[1]
Molecular Formula	C44H40P2	[1]
Molecular Weight	630.74 g/mol	[1]
Melting Point	207-208°C	[2]
Appearance	Off-white powder	[2]
Optical Activity	$[\alpha]_{D}^{20} -69.1^{\circ}$ (c=0.5165 in Toluene)	[2]

Synthesis of the Ru(OAc)₂((S)-H8-BINAP) Catalyst

The active catalyst, Ru(OAc)₂(**(S)-H8-BINAP**), is typically prepared through a ligand exchange reaction from a suitable ruthenium precursor. While a specific protocol for the **(S)-H8-BINAP** complex is proprietary in many industrial settings, a general methodology based on the synthesis of analogous ruthenium diphosphine complexes is provided below.

General Experimental Protocol for Catalyst Synthesis:

This protocol is adapted from the synthesis of similar diacetate ruthenium diphosphine complexes.

Materials:

- [Ru(OAc)₂(PPh₃)₂] (Ruthenium(II) diacetate bis(triphenylphosphine))
- **(S)-H8-BINAP**
- Anhydrous, degassed toluene
- Standard Schlenk line or glovebox equipment

Procedure:

- In an inert atmosphere (glovebox or Schlenk line), a reaction vessel is charged with $[\text{Ru}(\text{OAc})_2(\text{PPh}_3)_2]$ and a stoichiometric equivalent of **(S)-H8-BINAP**.
- Anhydrous and degassed toluene is added to the vessel.
- The reaction mixture is heated to reflux for several hours, during which the triphenylphosphine ligands are displaced by the bidentate **(S)-H8-BINAP** ligand.
- The progress of the reaction can be monitored by ^{31}P NMR spectroscopy, observing the disappearance of the signal for **(S)-H8-BINAP** and the appearance of a new signal corresponding to the coordinated complex.
- Upon completion, the solvent is removed under reduced pressure.
- The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any remaining triphenylphosphine and then dried under vacuum to yield the $\text{Ru}(\text{OAc})_2(\text{S)-H8-BINAP}$ catalyst.

Asymmetric Hydrogenation with $\text{Ru}(\text{OAc})_2(\text{S)-H8-BINAP}$

$\text{Ru}(\text{OAc})_2(\text{S)-H8-BINAP}$ has proven to be a highly effective catalyst for the asymmetric hydrogenation of various prochiral substrates, most notably α,β -unsaturated carboxylic acids. The octahydro-binaphthyl backbone of the H8-BINAP ligand imparts a greater dihedral angle compared to its parent BINAP, which is believed to contribute to the enhanced enantioselectivity observed in many reactions.

Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid

The following is a general procedure for the asymmetric hydrogenation of tiglic acid, a common benchmark substrate.

Materials:

- $\text{Ru}(\text{OAc})_2(\text{S)-H8-BINAP}$

- Tiglic acid
- Degassed methanol
- High-pressure autoclave with a stirrer
- High-purity hydrogen gas

Procedure:

- The autoclave is thoroughly dried and purged with an inert gas.
- In an inert atmosphere, the autoclave is charged with tiglic acid and a catalytic amount of **Ru(OAc)₂-(S)-H8-BINAP** (Substrate/Catalyst ratio typically ranges from 100 to 1000).
- Degassed methanol is added as the solvent.
- The autoclave is sealed, and after several purge cycles with hydrogen, it is pressurized to the desired hydrogen pressure (e.g., 10-50 atm).
- The reaction mixture is stirred at a specified temperature (e.g., 25-50°C) until the hydrogen uptake ceases.
- After cooling to room temperature, the excess hydrogen is carefully vented.
- The solvent is removed under reduced pressure.
- The conversion and enantiomeric excess of the product, (S)-2-methylbutanoic acid, are determined by chiral gas chromatography or high-performance liquid chromatography.

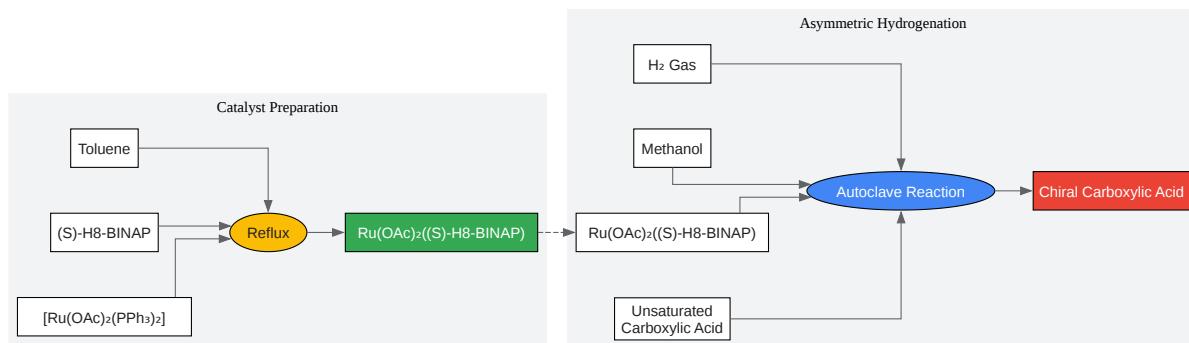
Substrate Scope and Performance

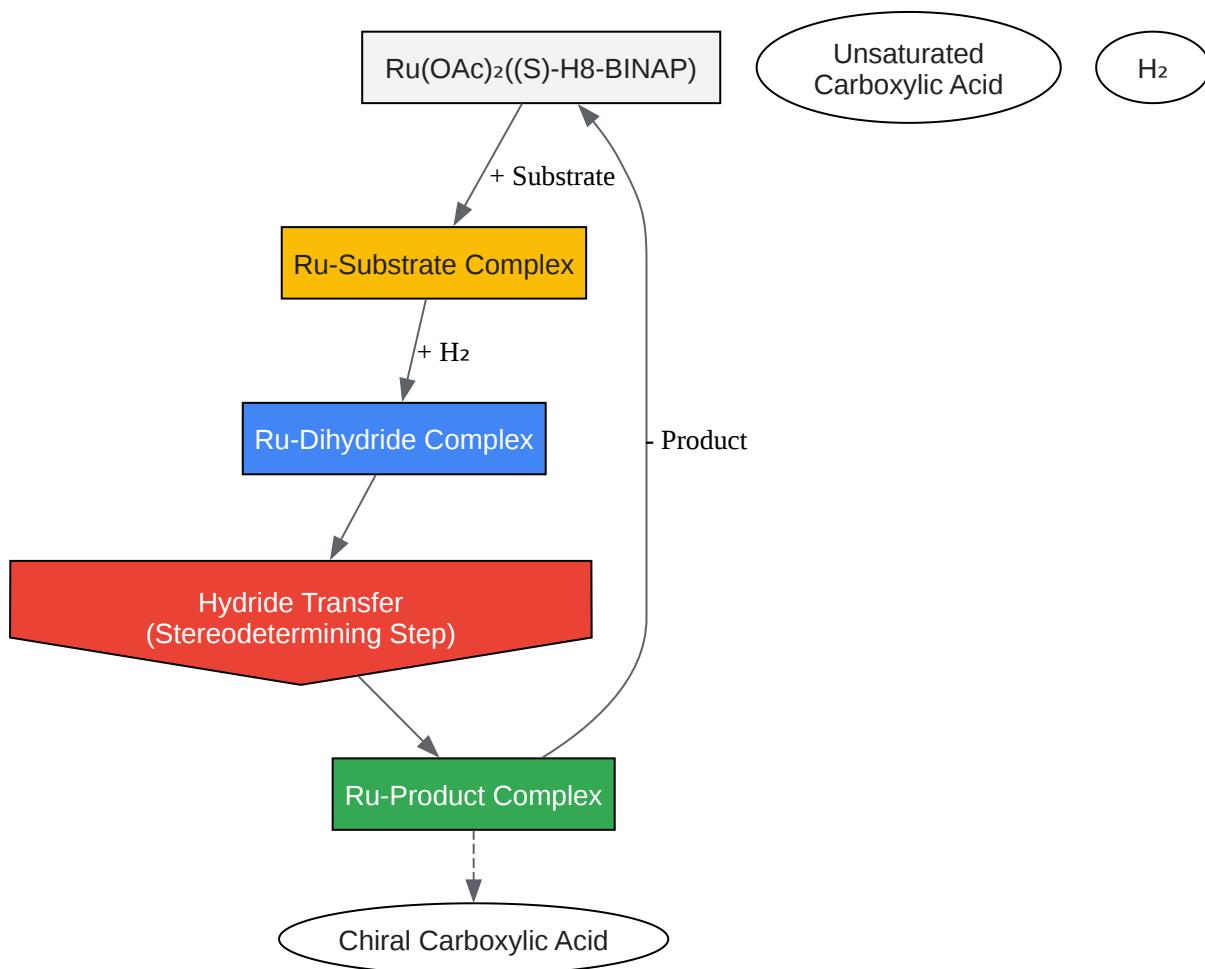
The **Ru(OAc)₂-(S)-H8-BINAP** catalyst has demonstrated high efficiency and enantioselectivity in the hydrogenation of a range of α,β -unsaturated carboxylic acids. The table below summarizes its performance with various substrates.

Substrate	Product	S/C Ratio	Solvent	H ₂ Pressure (atm)	Temp (°C)	Time (h)	Conversion (%)	e.e. (%)
Tiglic Acid	(S)-2-Methylbutanoic acid	200	Methanol	10	30	12	>99	97
Atropic Acid	(S)-Hydratropic acid	200	Methanol	30	25	18	>99	95
(E)-2-Methyl-2-butenoic acid	(S)-2,3-Dimethylbutanoic acid	200	Methanol	10	30	15	>99	96
Itaconic Acid	(S)-Methylsuccinic acid	500	Methanol	50	40	24	>99	98

Catalytic Cycle and Workflow

The following diagrams illustrate the key workflows and the proposed catalytic cycle for the Ru-(S)-H8-BINAP-catalyzed asymmetric hydrogenation of an α,β -unsaturated carboxylic acid.





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